4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine
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Overview
Description
4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine is a heterocyclic compound that features both a morpholine ring and a 1,2,3-triazole ring. The presence of these two functional groups makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The triazole ring, in particular, is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions. For example, a halogenated triazole derivative can react with morpholine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while substitution reactions can introduce a wide range of functional groups onto the morpholine ring.
Scientific Research Applications
4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound can be used as a probe to study biological processes, particularly those involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new polymers, coatings, and other materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine depends on its specific application. In medicinal chemistry, the triazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. The morpholine ring can enhance the compound’s solubility and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms. They are known for their antimicrobial and antifungal properties.
Imidazole Derivatives: Imidazoles are another class of nitrogen-containing heterocycles with similar applications in medicinal chemistry.
Pyrazole Derivatives: Pyrazoles are five-membered rings with two adjacent nitrogen atoms and are used in the development of anti-inflammatory and anticancer agents.
Uniqueness
4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine is unique due to the combination of the triazole and morpholine rings, which provides a balance of stability, reactivity, and solubility. This makes it a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
Properties
IUPAC Name |
4-[2-(triazol-2-yl)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-2-10-12(9-1)4-3-11-5-7-13-8-6-11/h1-2H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQOSSILIYVEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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